5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE
Description
5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.
Properties
IUPAC Name |
5-O-methyl 2-O-(oxolan-2-ylmethyl) 3,6-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-9-7-12-14(16(20)13(9)17(21)23-3)10(2)15(19-12)18(22)25-8-11-5-4-6-24-11/h9,11,13,19H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXLEUZXCQNZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C(N2)C(=O)OCC3CCCO3)C)C(=O)C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the tetrahydrofuran and carboxylate groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, indole derivatives, including this compound, are studied for their potential as enzyme inhibitors, receptor modulators, and signaling molecules. They have shown promise in modulating various biological pathways and processes .
Medicine
Medically, indole derivatives are investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. The compound’s ability to interact with multiple biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
Uniqueness
What sets 5-METHYL 2-(OXOLAN-2-YL)METHYL 3,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2,5-DICARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness allows for a wide range of applications and makes it a valuable compound for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
